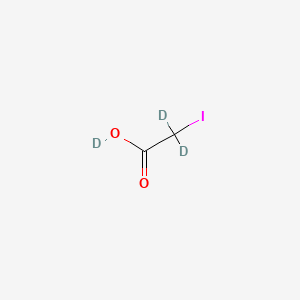

Iodoacetic acid-D3

Description

Contextualizing Deuterium-Labeled Compounds in Chemical Biology

Deuterium-labeled compounds, also known as isotopically labeled compounds, are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612). clearsynth.com Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to the proton found in protium (B1232500) (the most common isotope of hydrogen), effectively doubling its mass. This seemingly subtle change has profound implications for chemical and biological research. While chemically similar to their non-labeled counterparts, the increased mass of deuterium can alter the physical and chemical properties of a molecule. clearsynth.com

In chemical biology, deuterium-labeled compounds serve as invaluable tools for a wide range of applications. symeres.com They are instrumental in:

Mechanistic and Kinetic Studies: The difference in mass between hydrogen and deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. symeres.comlibretexts.org Studying the KIE can provide detailed insights into reaction mechanisms and the nature of transition states. columbia.edu

Metabolism Studies: Deuterated compounds are used as tracers to follow the metabolic fate of molecules within biological systems. clearsynth.com This allows researchers to elucidate metabolic pathways, determine rates of absorption, distribution, metabolism, and excretion (ADME) of drug candidates, and understand drug interactions. symeres.comresearchgate.net

Quantitative Analysis: The distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis, particularly in mass spectrometry-based techniques. researchgate.netscispace.com This allows for precise and accurate measurement of the concentration of the non-labeled analyte.

Structural Biology: Deuterium labeling is employed in techniques like nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra and aid in the determination of protein and other biomolecule structures. clearsynth.com

The use of deuterium labeling offers a non-radioactive and stable method for isotopic tracing, making it a safer and more convenient alternative to radioactive isotopes like tritium (B154650) in many applications. scispace.com

Historical Perspective on Iodoacetic Acid as a Biochemical Research Reagent

Iodoacetic acid (ICH₂CO₂H) is a derivative of acetic acid that has a long and significant history as a biochemical research reagent. wikipedia.org Its utility stems from its reactivity as an alkylating agent, particularly its ability to modify the sulfhydryl (-SH) groups of cysteine residues in proteins. wikipedia.orgpearson.com

Key historical and ongoing applications of iodoacetic acid in biochemistry include:

Enzyme Inhibition: Iodoacetic acid is a well-established irreversible inhibitor of enzymes that contain a critical cysteine residue in their active site, such as cysteine peptidases. wikipedia.orgwikipedia.org The alkylation of this cysteine residue permanently inactivates the enzyme, allowing researchers to study the role of these enzymes in biological processes. wikipedia.org

Protein Sequencing and Structure: In protein chemistry, iodoacetic acid is frequently used to prevent the re-formation of disulfide bonds after they have been reduced to cysteine residues. wikipedia.org This S-carboxymethylation of cysteine is a crucial step in protein sequencing and in preparing proteins for techniques like mass spectrometry. springernature.com

Glycolysis Research: A landmark discovery in 1929 by Dr. Einar Lundsgaard showed that iodoacetic acid blocks glycolysis, the metabolic pathway that converts glucose into pyruvate, by inhibiting the enzyme glyceraldehyde-3-phosphate dehydrogenase. wikipedia.org This finding was pivotal in elucidating the steps of glycolysis.

The reactivity of iodoacetic acid is not limited to cysteine; however, its reaction with the thiol group of cysteine is particularly prominent and has been widely exploited in biochemical studies. pearson.com

Rationale for Deuterium Labeling in Iodoacetic Acid-D3 for Advanced Scientific Inquiry

The introduction of deuterium into the iodoacetic acid molecule to create this compound provides several distinct advantages for modern scientific research, primarily leveraging the principles of mass spectrometry and the kinetic isotope effect.

Key Rationales for Deuterium Labeling:

Internal Standard in Mass Spectrometry: this compound is an excellent internal standard for the quantitative analysis of iodoacetic acid using mass spectrometry (MS). researchgate.net Since it is chemically identical to the unlabeled compound, it co-elutes during chromatographic separation and exhibits similar ionization efficiency. scispace.com However, its increased mass allows it to be distinguished from the unlabeled analyte in the mass spectrometer, enabling precise and accurate quantification.

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate when a C-H bond-breaking step is rate-limiting. libretexts.org This "primary kinetic isotope effect" can be utilized to investigate the mechanisms of enzymatic reactions involving iodoacetic acid. nih.gov Observing a KIE upon substitution with this compound can provide evidence that the cleavage of a C-H bond is a critical step in the reaction mechanism. columbia.edunih.gov

Metabolic Fate and Stability Studies: In studies where the metabolic fate of iodoacetic acid is of interest, the deuterium label serves as a tracer. clearsynth.com This is particularly relevant in toxicological research, as iodoacetic acid is a known disinfection byproduct in drinking water with cytotoxic and genotoxic effects. wikipedia.orgnih.govfrontiersin.org Using this compound allows researchers to track its distribution, metabolism, and excretion in biological systems. researchgate.netnih.govfrontiersin.org The deuterium labeling can also subtly alter the metabolic profile of the compound, potentially leading to a longer half-life, which can be advantageous in certain experimental designs. symeres.comnih.gov

Table 1: Properties of Iodoacetic Acid and this compound

| Property | Iodoacetic Acid | This compound |

|---|---|---|

| Chemical Formula | ICH₂CO₂H | ICD₂HCO₂H or ICH₂CO₂D |

| Molar Mass | 185.95 g/mol | Approx. 188.96 g/mol |

| Primary Use in Research | Alkylating agent, enzyme inhibitor | Internal standard, mechanistic probe |

| Key Feature | Reacts with cysteine residues | Increased mass due to deuterium |

Table 2: Applications of Deuterium Labeling in Chemical Biology

| Application | Description | Example |

|---|---|---|

| Mechanistic Elucidation | The kinetic isotope effect is used to determine if a C-H bond is broken in the rate-determining step of a reaction. | Studying enzyme reaction mechanisms. nih.gov |

| Quantitative Proteomics | Labeled compounds are used as internal standards for accurate protein quantification. | Isotope-coded affinity tags (ICAT). researchgate.net |

| Metabolite Tracing | The deuterium label allows researchers to follow the path of a molecule through metabolic pathways. | Drug metabolism studies. clearsynth.com |

| Improved Pharmacokinetics | Deuteration can slow down the metabolism of a drug, leading to a longer half-life. | Development of deuterated drugs. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H3IO2 |

|---|---|

Molecular Weight |

188.97 g/mol |

IUPAC Name |

deuterio 2,2-dideuterio-2-iodoacetate |

InChI |

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD |

InChI Key |

JDNTWHVOXJZDSN-RIAYTAFFSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])I |

Canonical SMILES |

C(C(=O)O)I |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for Iodoacetic Acid D3

Strategies for Deuterium (B1214612) Incorporation into Carboxylic Acid Derivatives

Deuterium can be incorporated into carboxylic acid derivatives through various chemical transformations. The choice of method often depends on the desired position of labeling, the availability of deuterated precursors, and the required isotopic purity.

Direct Halogenation Approaches Utilizing Deuterated Precursors

Electrophilic Substitution Pathways for Deuterium Introduction

Electrophilic substitution is a common and effective method for introducing deuterium, particularly at the alpha-carbon position of carbonyl compounds. This approach typically involves the generation of an enolate intermediate, which is then reacted with a deuterating agent.

Enolization and Deuteration: Iodoacetic acid (CH2ICOOH) possesses acidic alpha-hydrogens due to the electron-withdrawing effect of the adjacent carbonyl group and the iodine atom. These alpha-hydrogens can be abstracted by a strong base, forming an enolate anion. This enolate is resonance-stabilized, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen ualberta.camasterorganicchemistry.com.

Deuterating Agents: The enolate can then react with a deuterium source, such as deuterium oxide (D2O) or deuterated acids (e.g., DCl, TfOD), to introduce deuterium at the alpha-carbon. If the reaction is carried out under basic conditions with D2O, the alpha-hydrogens can be exchanged for deuterium libretexts.orglibretexts.orgresearchgate.net. For example, treatment of iodoacetic acid with a strong base followed by D2O can lead to the formation of ICD2COOH.

Carboxylic Acid Deuteration: To achieve the full ICD2COOD structure, the carboxylic acid proton also needs to be exchanged for deuterium. This exchange is typically facile and occurs readily upon exposure to deuterated solvents or acids nih.gov.

A common method involves treating an ester of iodoacetic acid (e.g., ethyl iodoacetate) with a base and D2O to deuterate the alpha-carbon, followed by saponification to yield the deuterated acid nih.gov.

Saponification Reactions Involving Deuterated Iodoacetate Salts

Saponification, the hydrolysis of an ester or salt using a base, can be utilized in the synthesis of deuterated iodoacetic acid. This method often involves the preparation of a deuterated iodoacetate ester, which is then hydrolyzed.

Deuterated Ester Hydrolysis: For instance, ethyl iodoacetate-2,2-D2 can be synthesized, and subsequently, its ester group can be hydrolyzed under basic conditions (saponification) to yield Iodoacetic acid-2,2-D2 (ICD2COOH) nih.govprepchem.com.

Salt Formation and Exchange: Alternatively, deuterated iodoacetate salts could potentially be formed and then subjected to conditions that promote deuterium exchange at the alpha-carbon and the carboxylic acid proton. However, the direct hydrolysis of a pre-deuterated ester is a more established route for preparing the acid.

Isotopic Purity Assessment and Validation Techniques for Iodoacetic Acid-D3

Ensuring the high isotopic purity and accurate location of deuterium atoms in this compound is critical for its reliable use in research. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (¹H NMR): This technique is used to detect the presence or absence of hydrogen atoms. In highly deuterated compounds, the ¹H NMR spectrum will show significantly reduced or absent signals corresponding to the positions where deuterium has been incorporated. Residual ¹H signals can indicate incomplete deuteration.

Deuterium NMR (²H NMR): This method directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment. It is particularly useful for verifying the location of deuterium labeling. For this compound, a ²H NMR spectrum would show signals corresponding to the deuterated alpha-carbon and the carboxylic acid proton.

Carbon NMR (¹³C NMR): While not directly detecting deuterium, ¹³C NMR can reveal coupling patterns. The presence of C-D coupling (¹JCD, ²JCD, etc.) can provide further evidence for deuterium incorporation at specific carbon atoms.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): MS is indispensable for determining the molecular weight and isotopic distribution of the compound. By comparing the observed mass-to-charge ratio (m/z) with the theoretical mass of ICD2COOD, the extent of deuterium incorporation can be quantified. The presence of isotopic peaks corresponding to the expected mass shifts due to deuterium (e.g., M+2 and M+3 for ICD2COOD, assuming a monoisotopic iodine and carbon) confirms the labeling. Isotope ratio mass spectrometry (IRMS) offers high precision for such measurements nih.govpnnl.govspectroscopyonline.com.

LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry allows for the separation and detection of the deuterated compound, providing both quantitative and qualitative analysis of isotopic enrichment.

Validation of Deuterium Stability: It is crucial to ensure that the deuterium label is stable under storage and experimental conditions and does not undergo unwanted exchange with protic solvents or other hydrogen sources sigmaaldrich.commetsol.com. NMR and MS analyses are performed on samples stored under various conditions to validate the integrity of the isotopic label.

Advanced Spectroscopic and Analytical Characterization Techniques for Iodoacetic Acid D3

Mass Spectrometry Approaches for Isotopic Confirmation and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and specificity. nih.gov For Iodoacetic acid-D3, MS is employed to verify the incorporation of deuterium (B1214612) atoms and to quantify the compound accurately.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally verifying the successful deuteration of iodoacetic acid. researchgate.netnih.gov Unlike low-resolution MS, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy and precision. This capability allows for the clear differentiation between the mass of a hydrogen atom (≈1.0078 Da) and a deuterium atom (≈2.0141 Da).

The primary goal of this analysis is to confirm that three hydrogen atoms have been replaced by three deuterium atoms. This results in a predictable mass shift in the molecular ion peak. By comparing the experimentally measured accurate mass of the deuterated compound to its theoretical exact mass, analysts can confirm the isotopic composition. researchgate.net HRMS can rapidly determine the isotopic purity by analyzing the relative abundances of the H/D isotopolog ions (D0, D1, D2, D3). nih.gov

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Iodoacetic acid (D0) | C₂H₃IO₂ | 185.9147 |

| This compound | C₂D₃IO₂ | 188.9335 |

This table illustrates the theoretical mass difference used in HRMS to verify the deuteration of Iodoacetic acid.

Iodoacetic acid is a well-known alkylating agent that irreversibly modifies the thiol groups of cysteine residues in proteins. wikipedia.org When this compound is used, it forms a deuterated carboxymethyl adduct on the cysteine side chain. Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize these modified peptides. nih.gov

In a typical MS/MS experiment, the deuterated peptide ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) or other fragmentation methods. thermofisher.com The resulting fragment ions are then analyzed. The key advantage of using the deuterated reagent is that the mass of any fragment ion containing the modified cysteine residue will be shifted by the mass of the deuterated tag. This allows for precise localization of the modification site. The fragmentation pattern provides definitive evidence of the covalent bond formation and confirms the structure of the deuterated adduct. nih.govtheanalyticalscientist.com

| Fragment Ion Type | Fragment Sequence | Modification Status | Expected Mass Shift vs. Unlabeled |

|---|---|---|---|

| b₂ | ACys | Contains D3-carboxymethyl-Cys | +61.02 Da |

| y₁ | K | Unmodified | No Shift |

| y₂ | CysK | Contains D3-carboxymethyl-Cys | +61.02 Da |

This table shows how the mass shift in specific fragment ions during tandem MS can pinpoint the location of the deuterated adduct.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Abundance Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule. For this compound, both ¹H (proton) and ²H (deuterium) NMR are used to confirm the position of the deuterium atoms and to assess the isotopic abundance.

In the ¹H NMR spectrum of this compound, the signal corresponding to the methylene protons (-CH₂-) present in the unlabeled compound (typically a singlet around 3.6 ppm) would be absent or significantly diminished. The disappearance of this peak is strong evidence that deuteration has occurred at this specific position.

Conversely, ²H NMR spectroscopy is used to directly observe the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show a distinct resonance peak in the region where the methylene group is expected, confirming the presence and chemical environment of the deuterium atoms. The integration of this peak, relative to an internal standard, can be used to determine the deuterium abundance and confirm the high level of isotopic enrichment. wikipedia.org

| Compound | Spectroscopy Type | Expected Signal for Methylene Group | Information Gained |

|---|---|---|---|

| Iodoacetic acid | ¹H NMR | Singlet (2H) | Presence of -CH₂- group |

| This compound | ¹H NMR | Signal absent/highly reduced | Confirmation of H to D substitution |

| This compound | ²H NMR | Singlet | Direct detection and confirmation of -CD₂- group position |

This table contrasts the expected outcomes from NMR analysis, highlighting how the technique verifies the specific location of deuterium substitution.

Chromatographic Separations for Isotopic Purity and Compound Isolation

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for assessing the isotopic purity and chemical purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from any starting materials, by-products, or other chemical impurities.

While chromatographic methods can sometimes separate isotopologues, their primary role in this context is often to ensure chemical purity prior to MS analysis. nih.gov An approach like Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. The HPLC system separates the components of the sample mixture, and the eluent is directed into the mass spectrometer. nih.gov

By monitoring the mass spectrum of the peak corresponding to iodoacetic acid, one can determine the isotopic distribution. For a highly pure sample of this compound, the mass spectrum will be dominated by the ion corresponding to the D3 species. The presence of significant signals for D0, D1, or D2 species across the chromatographic peak would indicate incomplete deuteration or isotopic scrambling. This combined approach ensures that the measured isotopic purity is attributed solely to the compound of interest, free from interfering chemical contaminants. nih.govresearchgate.net

| Technique | Primary Function | Key Analytical Output |

|---|---|---|

| HPLC / UPLC | Separation of chemical impurities | Chemically pure analyte peak |

| GC | Separation of volatile impurities | Purity assessment for derivatized or volatile forms |

| LC-MS / GC-MS | Combined separation and detection | Confirmation of isotopic purity of the chromatographically separated compound |

Applications of Iodoacetic Acid D3 in Proteomics Research

Stable Isotope Labeling Strategies for Quantitative Proteomics

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the accurate comparison of protein abundance between different samples. core.ac.uk Methods can involve metabolic labeling, where isotopes are incorporated into proteins in living systems, or in vitro chemical labeling of proteins and peptides. core.ac.ukyoutube.com Iodoacetic acid-D3 is employed in chemical labeling strategies that target specific amino acid residues.

In mass spectrometry (MS), accurate quantification often relies on the use of a stable isotope-labeled internal standard. nih.govnih.gov this compound is used to generate these standards for cysteine-containing proteins or peptides. nih.gov A known amount of a protein or peptide is alkylated with the "heavy" this compound, while the target sample is alkylated with the "light" (non-deuterated) iodoacetic acid. nih.gov The two samples are then mixed.

Because the deuterated and non-deuterated forms are chemically identical, they behave the same way during sample processing and chromatographic separation. nih.gov However, they are distinguishable in the mass spectrometer due to their mass difference. youtube.com By comparing the signal intensity of the heavy-labeled peptide (the internal standard) to the light-labeled peptide from the sample, researchers can achieve precise and reliable quantification. nih.govunc.edu This approach is particularly valuable in the biopharmaceutical sector for applications ranging from pharmacokinetic studies to quality control of protein therapeutics. nih.gov

Deuterium (B1214612) labeling with reagents like this compound is a powerful method for differential proteome profiling, allowing for the relative quantification of proteins between two or more distinct biological states (e.g., healthy vs. diseased tissue). nih.gov This strategy is exemplified by techniques like Isotope-Coded Affinity Tags (ICAT), where one proteome sample is labeled with a light reagent and the other with a heavy, deuterated version. nih.gov

In a typical workflow, proteins from two different samples are extracted and their cysteine residues are labeled—one with standard iodoacetic acid and the other with this compound. The samples are then combined, digested into smaller peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov The mass spectrometer detects pairs of peptide signals separated by a specific mass difference corresponding to the number of deuterium atoms. The ratio of the intensities of these heavy and light peptide pairs directly reflects the relative abundance of that protein in the original samples. nih.gov This allows for the identification of proteins that are up- or down-regulated in response to a particular condition or disease state. researchgate.net

Cysteine Alkylation and Thiol Group Modification in Protein Studies

Iodoacetic acid and its derivatives are sulfhydryl-specific alkylating agents that form stable, covalent thioether bonds with the thiol groups (-SH) of cysteine residues. researchgate.netcreative-proteomics.com This reaction, known as carboxymethylation, is a fundamental step in many proteomics sample preparation workflows. springernature.com The reaction is most efficient with deprotonated cysteine residues (thiolates), and is therefore typically performed under slightly alkaline conditions, such as pH 8. nih.gov

In their native state, proteins often contain disulfide bonds (-S-S-) between cysteine residues, which are crucial for maintaining their three-dimensional structure. nih.gov For most "bottom-up" proteomics analyses, these bonds must be broken to allow the protein to unfold and to ensure complete digestion by enzymes like trypsin. researchgate.net This is achieved using a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which cleaves the disulfide bonds to produce two free thiol groups. nih.govprotocols.io

However, these newly formed, reactive thiol groups can readily re-oxidize to reform disulfide bonds, potentially in a random manner that does not reflect the native structure. researchgate.netnih.gov To prevent this, an alkylating agent like iodoacetic acid is added immediately after reduction. researchgate.netwashington.edu This process irreversibly "caps" the thiol groups, forming stable S-carboxymethylcysteine residues and ensuring that the protein remains in a reduced state throughout subsequent analytical steps. creative-proteomics.comspringernature.com

| Step | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Reduction | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | Cleaves disulfide bonds (-S-S-) to produce free thiols (-SH). | nih.gov |

| Alkylation | Iodoacetic acid, Iodoacetamide | Covalently modifies free thiols to prevent disulfide bond reformation. | researchgate.netcreative-proteomics.com |

| Digestion | Trypsin | Cleaves proteins into smaller peptides suitable for mass spectrometry analysis. | washington.edu |

The reactivity of a cysteine residue is highly dependent on its local chemical environment within the protein, which influences its pKa value (the pH at which the thiol group is 50% deprotonated). researchgate.netnih.gov Cysteines with lower pKa values exist predominantly in the more nucleophilic thiolate form and are thus more reactive. nih.gov

Isotopic probes like this compound can be used to experimentally determine the pKa of individual cysteines. researchgate.net In this technique, the protein of interest is reacted with a mixture of light (e.g., Iodoacetic acid) and heavy (e.g., this compound) reagents across a range of pH values. The rate of alkylation is proportional to the concentration of the reactive thiolate form. By digesting the protein and using mass spectrometry to measure the ratio of heavy- to light-labeled peptides at each pH, a titration curve can be generated. nih.gov This curve allows for the calculation of the specific pKa value for each cysteine residue, providing valuable information about its role in catalysis or redox regulation. researchgate.netnih.gov

Mechanistic Insights into Protein-Reagent Interactions via Isotopic Labeling

The use of isotopically labeled reagents provides a powerful means to study the specifics of protein-reagent interactions. By incorporating a "mass tag" onto the protein, researchers can precisely track which residues have been modified and to what extent.

When using this compound, the resulting modified cysteine will be heavier than one modified by the standard reagent. This mass difference allows for unambiguous identification of the alkylated peptides in a mass spectrum. This is crucial for confirming the specificity of the reaction and for identifying any potential off-target modifications. nih.gov While iodoacetic acid is highly specific for cysteines, side reactions with other nucleophilic amino acids like methionine, histidine, and lysine (B10760008) can occur, particularly if high concentrations of the reagent are used. nih.govresearchgate.net Isotopic labeling helps in the identification and characterization of these unintended modifications.

Furthermore, differential labeling strategies, where different isotopic labels are used to probe different states of a protein, can reveal mechanistic details. For instance, a method for identifying labile or reduction-susceptible disulfide bonds involves a limited reduction followed by differential alkylation using O¹⁶/O¹⁸-labeled iodoacetic acid. nih.gov This approach helps pinpoint dynamic disulfide bonds that may be involved in regulating protein function in a redox-sensitive manner. nih.gov

| Application Area | Specific Use | Principle | Reference |

|---|---|---|---|

| Quantitative Proteomics | Internal Standard | A known amount of a "heavy" labeled peptide is added to a sample containing the "light" version for absolute quantification. | nih.govnih.gov |

| Differential Profiling | Two samples are labeled with "heavy" and "light" reagents, respectively, to determine the relative protein abundance between them. | nih.govnih.gov | |

| Protein Chemistry | Cysteine Alkylation | Irreversibly caps (B75204) reduced cysteine thiols to prevent disulfide bond reformation. | researchgate.netcreative-proteomics.com |

| pKa Determination | The rate of reaction with isotopic probes at different pH values is measured to determine cysteine reactivity. | researchgate.netnih.gov | |

| Mechanistic Studies | Interaction Analysis | The isotopic mass tag is used to track covalent modifications and identify off-target reactions. | nih.govnih.gov |

Applications of Iodoacetic Acid D3 in Metabolic Pathway Analysis

Deuterium (B1214612) Tracing for Elucidating Metabolic Fluxes

The use of stable isotope-labeled compounds, such as Iodoacetic acid-D3, is a cornerstone of modern metabolic research. nih.gov The deuterium label allows for the differentiation of the tracer molecule from its endogenous, non-labeled counterparts, providing a clear path to follow its journey through metabolic networks. nih.gov

Iodoacetic acid is known to be an alkylating agent that reacts with cysteine residues in proteins. wikipedia.org Its primary and most studied effect is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov By using this compound, researchers can precisely track the molecule as it enters the cell and interacts with its targets. The increased mass due to the deuterium atoms allows for its detection and quantification using mass spectrometry. researchgate.net

This tracking can reveal crucial information about the compound's absorption, distribution, and metabolism within the cell. For instance, by analyzing the presence of the deuterium label on GAPDH, the rate and extent of enzyme inhibition can be quantified. Furthermore, tracking the labeled fragments of this compound can uncover potential secondary targets and metabolic breakdown products, offering a more complete picture of its cellular impact.

Hypothetical data from a study tracking the cellular fate of this compound in cultured astrocytes could yield results similar to those presented below, illustrating the distribution of the deuterium label among different cellular fractions over time.

| Time (minutes) | % of Deuterium Label in Cytosolic Protein Fraction (GAPDH-bound) | % of Deuterium Label in Small Molecule Metabolite Fraction | % of Deuterium Label in Glutathione (B108866) Conjugates |

| 5 | 15% | 80% | 5% |

| 30 | 45% | 40% | 15% |

| 60 | 60% | 20% | 20% |

| 120 | 70% | 5% | 25% |

The primary application of Iodoacetic acid as a metabolic inhibitor is in the study of glycolysis. nih.govnih.gov By inhibiting GAPDH, it causes a buildup of glycolytic intermediates upstream of this enzyme and a depletion of those downstream. When using this compound, the specific interaction with GAPDH can be confirmed and studied in detail.

Moreover, iodoacetic acid is known to affect glutathione metabolism. nih.gov By reacting with the thiol group of glutathione (GSH), it can lead to its depletion. Using this compound allows for the precise tracking of the formation of the resulting S-carboxymethyl-glutathione-D2 conjugate. This can help in quantifying the flux of glutathione conjugation and understanding its competition with the inhibition of glycolytic enzymes.

The following table illustrates hypothetical results from a metabolomics study using this compound to map changes in glycolytic intermediates in cultured astrocytes, demonstrating the expected buildup of metabolites prior to the GAPDH-catalyzed step.

| Metabolite | Fold Change (this compound treated vs. Control) |

| Glucose-6-phosphate | + 2.5 |

| Fructose-6-phosphate | + 3.0 |

| Fructose-1,6-bisphosphate | + 5.0 |

| Glyceraldehyde-3-phosphate | + 8.0 |

| 1,3-Bisphosphoglycerate | - 4.0 |

| Pyruvate | - 6.0 |

| Lactate | - 7.5 |

Integration with Advanced Metabolomics Techniques for Comprehensive Analysis

The utility of this compound is significantly enhanced when integrated with advanced analytical platforms, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net These techniques are central to metabolomics, the large-scale study of small molecules within a biological system. nih.gov

In a typical workflow, cells or tissues are exposed to this compound. After a specified time, metabolism is quenched, and metabolites are extracted. nih.gov The extracts are then analyzed by high-resolution mass spectrometry, which can distinguish between the deuterated compound and its non-deuterated counterparts based on their mass-to-charge ratio. nih.gov This allows for the sensitive and specific detection of the tracer and any of its metabolic products.

This approach, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolic pathways. nih.gov By analyzing the isotopic enrichment in various metabolites over time, researchers can calculate metabolic flux rates—the rate at which metabolites are processed through a pathway. The use of this compound in this context can reveal how the inhibition of a key enzyme like GAPDH leads to a global reprogramming of cellular metabolism. For example, the cell might reroute glucose flux through the pentose (B10789219) phosphate (B84403) pathway or increase its reliance on alternative energy sources, changes that can be quantitatively assessed using this powerful combination of a deuterated tracer and advanced analytical methods. mdpi.com

Investigations into Enzyme Reaction Mechanisms and Kinetics Using Iodoacetic Acid D3

Elucidation of Enzyme Mechanism of Action through Deuterium (B1214612) Substitution

The substitution of deuterium for hydrogen in a substrate or inhibitor can provide valuable information about the enzyme's mechanism of action.

Probing the Role of Specific Hydrogen Atoms in Enzyme Catalysis

The strategic placement of deuterium in a molecule like iodoacetic acid could theoretically be used to probe the role of specific hydrogen atoms in the catalytic process. Iodoacetic acid is a well-known irreversible inhibitor of enzymes containing a reactive cysteine residue in their active site, as it alkylates the thiol group. If the C-H bonds on the acetyl group of iodoacetic acid were involved in a critical step of the binding or alkylation process, replacing these hydrogens with deuterium (to form Iodoacetic acid-D3) would be expected to produce a kinetic isotope effect. The observation of such an effect would suggest that the cleavage of one of these C-H bonds is part of the rate-determining step. However, the reaction mechanism of thiol alkylation by iodoacetic acid is generally considered a direct SN2 nucleophilic attack by the thiolate anion on the alpha-carbon of iodoacetic acid, with the C-H bonds not being directly involved in bond breaking or formation. This may explain the apparent absence of studies utilizing this compound for this specific purpose.

Analysis of Altered Isotopic Mass Effects on Reaction Rates and Binding Affinities

The increased mass of deuterium compared to hydrogen leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. This difference in zero-point energy is the primary origin of the kinetic isotope effect. A slower reaction rate with the deuterated compound (a "normal" KIE) would indicate that the C-H bond is broken in the rate-limiting step. Conversely, an "inverse" KIE (a faster rate with the deuterated compound) can sometimes be observed and can provide information about changes in hybridization or steric effects in the transition state. While these principles are well-established, their specific application using this compound in enzyme studies is not documented in available research.

Kinetic Isotope Effect (KIE) Studies with this compound

KIE studies are a cornerstone of mechanistic enzymology. The magnitude of the KIE can distinguish between different reaction mechanisms and provide details about the transition state.

Primary Kinetic Isotope Effects in Thiol Alkylation Reactions

A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. For thiol alkylation by iodoacetic acid, a primary KIE would be expected if a C-H bond on the iodoacetyl group was being cleaved in the slowest step. As the accepted mechanism involves nucleophilic attack on the carbon atom bearing the iodine, with the C-H bonds remaining intact, a significant primary KIE upon deuteration of the methyl group is not anticipated. This may be a contributing factor to the lack of research in this specific area.

Secondary Kinetic Isotope Effects and Conformational Analysis

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. For example, a change in the hybridization of the carbon atom from sp3 to sp2 during the reaction can lead to a measurable secondary KIE. In the context of this compound, a secondary KIE could theoretically provide information about the conformation of the inhibitor in the enzyme's active site or subtle changes in the transition state of the alkylation reaction. However, no specific studies applying this approach with this compound have been identified.

Isotope Effects in the Inhibition Mechanisms of Glycolytic Enzymes

Glycolytic enzymes are crucial for cellular metabolism, and their inhibition has been a subject of intense study. Iodoacetic acid is a well-known irreversible inhibitor of several glycolytic enzymes, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The inhibitory action of iodoacetic acid stems from its ability to alkylate the sulfhydryl group of cysteine residues within the active site of these enzymes. The use of this compound, in which the two hydrogens on the α-carbon are replaced by deuterium, allows for the investigation of kinetic isotope effects in this inhibition process.

The presence of a kinetic isotope effect (kH/kD ≠ 1) upon using this compound would suggest that the cleavage of a C-H (or C-D) bond is involved in the rate-determining step of the inhibition mechanism. A primary KIE (typically > 2) would indicate that this bond is broken during the transition state. Conversely, the absence of a significant KIE would imply that the formation of the carbon-cysteine bond is the rate-limiting step, and the C-H bond remains intact during the transition state.

While direct experimental data on the kinetic isotope effects of this compound with glycolytic enzymes is not extensively available in the public domain, the principles of KIE studies can be applied to hypothesize the expected outcomes. For the alkylation of a cysteine residue by iodoacetic acid, the reaction is generally considered a direct SN2 nucleophilic attack by the thiolate anion on the α-carbon of the iodoacetate.

Table 1: Theoretical Kinetic Isotope Effects in the Inhibition of GAPDH by this compound

| Enzyme Target | Inhibitor | Proposed Rate-Limiting Step | Expected kH/kD | Mechanistic Implication |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | This compound | C-S bond formation | ~1 | C-D bond cleavage is not rate-determining. |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | This compound | C-D bond cleavage | >1 | C-D bond cleavage contributes to the rate-limiting step. |

This table presents theoretical expectations based on general principles of kinetic isotope effects. Actual experimental values would be required for confirmation.

Detailed research findings on the differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione (B108866) metabolism in cultured astrocytes have shown that iodoacetate is a potent inhibitor of GAPDH. Although these studies did not use a deuterated analog, they highlight the high reactivity of iodoacetate towards the enzyme's active site cysteine.

Characterization of Irreversible Enzyme Inhibition Mechanisms Using Deuterated Probes

Deuterated probes like this compound are invaluable for characterizing the mechanisms of irreversible enzyme inhibition. Irreversible inhibitors form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. Understanding the kinetics and mechanism of this process is crucial for drug design and toxicology.

The general mechanism for irreversible inhibition by an alkylating agent such as iodoacetic acid can be described by the following scheme:

E + I ⇌ E·I → E-I

The use of this compound can help to dissect these steps. If a kinetic isotope effect is observed, it provides strong evidence that the chemical step (kinact) is at least partially rate-limiting. The magnitude of the KIE can offer insights into the geometry of the transition state.

Table 2: Research Findings on the Irreversible Inhibition of Cysteine Proteases

| Enzyme | Inhibitor | Key Finding |

| Papain | Iodoacetamide | Deuterium isotope effects on papain acylation have been studied, providing insights into the catalytic mechanism. |

| Cysteine Peptidases | Iodoacetate | Iodoacetate is an irreversible inhibitor that acts by alkylating the catalytic cysteine residue. |

This table includes findings related to iodoacetamide, a structurally similar compound, to illustrate the types of studies that could be performed with this compound.

While specific studies detailing the use of this compound for characterizing irreversible enzyme inhibition are not readily found in published literature, the principles are well-established. Such an investigation would involve comparing the rate of inactivation of a target enzyme by both Iodoacetic acid and this compound under identical conditions. Any significant difference in the inactivation rates would be attributed to the isotope effect, thereby providing a deeper understanding of the chemical mechanism of inhibition.

Advanced Methodological Considerations for Iodoacetic Acid D3 Studies

Experimental Design Principles for Isotope-Labeled Tracer Studies

The effective use of Iodoacetic acid-D3 as a tracer hinges on a well-conceived experimental design. This involves meticulous planning to ensure that the data generated accurately reflects biological processes without introducing confounding variables. Key considerations include:

Tracer Selection and Labeling Strategy: While this compound implies deuterium (B1214612) labeling on the acetic acid moiety, understanding the specific position and extent of labeling is crucial. The choice of tracer should align with the research question, aiming to trace specific metabolic fates or interactions. The deuterium atoms should ideally be placed at chemically stable positions to minimize loss during the experiment researchgate.net.

Tracer-to-Tracee Ratio: The ratio of the labeled compound (tracer) to the endogenous or unlabeled compound (tracee) is critical. A sufficiently high tracer-to-tracee ratio is necessary for sensitive detection, but it should not be so high as to perturb the biological system or significantly alter metabolic fluxes humankinetics.com.

Control Groups: Appropriate control groups are essential for robust interpretation. This typically includes experiments with unlabeled iodoacetic acid to account for any non-specific effects, and potentially a vehicle control if the tracer is administered in a specific solution.

Sampling Strategy: The timing and frequency of sample collection are paramount. Samples should be collected at time points that capture the dynamic changes of the tracer within the biological system, considering the kinetics of the metabolic pathways under investigation nih.govresearchgate.net.

Analytical Method Selection: The choice of analytical technique, most commonly mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, dictates the precision and type of information obtainable researchgate.netmdpi.comfiveable.me. Mass spectrometry is particularly adept at detecting and quantifying isotopic enrichment researchgate.netmdpi.comnih.govlumiprobe.comnih.govchromatographyonline.comfiveable.mespectroscopyonline.comresearchgate.netnih.gov.

Study Objectives: The experimental design must be tailored to the specific research question. Whether the goal is to map metabolic flux, assess pharmacokinetic behavior, or understand target engagement, the design parameters, including tracer concentration, administration route, and sampling, must be optimized accordingly humankinetics.comnih.govnih.gov.

Data Analysis and Interpretation in Quantitative Isotope Experiments

Analyzing data from this compound studies requires specialized approaches to accurately quantify isotopic enrichment and interpret the resulting metabolic information.

Mass Spectrometry Data Processing: Mass spectrometry data typically involves identifying and quantifying ions based on their mass-to-charge ratio (m/z). For isotope-labeled compounds, this includes analyzing the isotopic distribution patterns, often referred to as mass isotopomer distributions (MIDs) nih.govresearchgate.netnih.govnih.govchromatographyonline.comfiveable.mespectroscopyonline.comresearchgate.netnih.gov. Software tools are available for peak detection, alignment, and quantification of isotopic enrichment nih.gov.

Quantification of Isotopic Enrichment: The primary method for quantifying isotope incorporation involves comparing the abundance of the labeled species to the unlabeled species. This is often achieved by measuring the ratio of ion chromatograms or peak areas of the deuterated and non-deuterated forms mdpi.comnih.govlumiprobe.com. Calculations often involve correcting for the natural abundance of isotopes and potentially using internal standards for improved accuracy researchgate.netmdpi.comspectroscopyonline.com.

Interpreting Labeling Patterns: The distribution of deuterium atoms within metabolites provides insights into metabolic pathways. For instance, the incorporation of deuterium into specific positions of molecules can reveal the activity of certain enzymes or the directionality of metabolic flux nih.govnih.govacs.org. However, it is crucial to account for potential isotopic scrambling or exchange, which can complicate interpretation researchgate.netnih.govnih.gov.

Software Tools: Specialized software packages are available for processing and analyzing stable isotope tracing data, including tools for metabolic flux analysis (MFA) and identifying isotopomers nih.govfrontiersin.org.

Strategies for Minimizing Isotope Exchange and Scrambling Artifacts

Maintaining the integrity of the deuterium label in this compound is critical to avoid misleading results due to isotope exchange or scrambling.

Chemical Stability: Deuterium atoms attached to carbon atoms are generally more stable than those attached to heteroatoms (like oxygen or nitrogen) which can undergo facile exchange with protic solvents mdpi.comresearchgate.netromj.orgpreprints.orgacs.org. This compound's deuterium atoms are expected to be on the methyl group of the acetic acid moiety. While carbon-bound deuterium is relatively stable, certain conditions can still promote exchange mdpi.comromj.orgpreprints.org.

Reaction Conditions: The experimental environment can influence isotope stability. Factors such as pH, temperature, and the presence of catalysts can promote hydrogen-deuterium exchange mdpi.comromj.orgpreprints.org. For example, acidic or basic conditions can accelerate exchange, particularly if labile hydrogens are present in the molecule or solvent mdpi.comromj.orgpreprints.org.

Storage and Handling: Proper storage of this compound is essential. While specific recommendations for this compound are not detailed in the provided search snippets, deuterated compounds are generally stored under conditions that prevent degradation or exchange, often at low temperatures and protected from moisture chemicalbook.comguidechem.com.

Analytical Detection of Artifacts: Analytical methods, particularly mass spectrometry, can be used to detect isotope exchange or scrambling. By analyzing the mass isotopomer distribution, deviations from expected patterns can indicate that the label has been lost or redistributed researchgate.netresearchgate.netnih.govnih.govnih.gov. If scrambling is suspected, adjustments to analytical methods or experimental conditions may be necessary researchgate.netresearchgate.net.

Choice of Labeling Position: For compounds where multiple labeling positions are possible, selecting sites that are less prone to exchange or metabolic transformation can enhance the reliability of tracer studies researchgate.net. For this compound, the deuterium atoms are typically on the methyl carbon of the acetic acid group.

Future Directions and Emerging Research Avenues for Iodoacetic Acid D3

Development of Novel Deuterated Analogs for Targeted Biochemical Research

While IAA-D3 is already utilized as a tracer, future research may involve the development of novel deuterated analogs of iodoacetic acid designed for more specific biochemical targeting. This could include:

Site-Specific Deuteration: Synthesizing analogs with deuterium (B1214612) atoms precisely placed at specific carbon positions within the molecule. This could enhance the precision of mass spectrometry-based tracking, allowing for more detailed elucidation of metabolic pathways or reaction mechanisms where specific hydrogen atoms play a critical role.

Analogs with Modified Reactivity: Developing analogs with altered chemical properties, such as different leaving groups or modified carboxylate functionalities, while retaining the deuterium labels. These modifications could fine-tune their interaction with specific enzymes or cellular targets, enabling more selective biochemical probes.

Probing Enzyme Kinetics: Creating analogs that can specifically label active site cysteines of particular enzymes. By tracking the incorporation and subsequent fate of these labeled molecules, researchers could gain unprecedented insights into the kinetics and mechanisms of enzymes involved in critical cellular processes, such as glycolysis or redox signaling.

Hypothetical Data Table 1: Targeted Enzyme Labeling with Novel IAA-D3 Analogs

| Analog ID | Deuteration Pattern | Target Enzyme Class | Observed Labeling Efficiency (%) | Kinetic Parameter Measured |

| IAA-D3-A | Site-specific C2 | Cysteine Proteases | 92 ± 3 | kcat / Km |

| IAA-D3-B | Uniformly Labeled | Glycolytic Enzymes | 88 ± 5 | Inhibition Constant (Ki) |

| IAA-D3-C | Modified Carboxylate | Thioredoxin System | 78 ± 7 | Half-life of modification |

Note: This table presents hypothetical data illustrating the potential outcomes of developing novel deuterated analogs for targeted biochemical research.

Integration with Multi-Omics Approaches (e.g., Proteogenomics, Fluxomics)

The power of IAA-D3 can be amplified through its integration with advanced multi-omics technologies, particularly fluxomics and proteogenomics. Deuterium labeling is a cornerstone of metabolic flux analysis (MFA), allowing researchers to quantify the rates of metabolic reactions nih.govcreative-proteomics.commpg.debiorxiv.orgcreative-proteomics.com.

Fluxomics: IAA-D3 can serve as a tracer in studies aimed at mapping metabolic fluxes. By feeding cells or organisms with IAA-D3 and analyzing the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can quantify the flow of carbon and other atoms through metabolic pathways. This is crucial for understanding cellular energy production, biosynthesis, and adaptation to different conditions. The use of deuterium oxide (D2O) as a general tracer is also gaining prominence, offering a complementary approach to substrate-specific labeling researchgate.netnih.govmdpi.comworktribe.comresearchgate.netosti.gov. While D2O labels many cellular components, IAA-D3's specific reactivity offers a distinct advantage for tracing pathways where its chemical modification is a key event.

Proteogenomics: In proteogenomic studies, IAA-D3 can be used to label specific cysteine residues in proteins. This labeling can then be detected and quantified via mass spectrometry, providing insights into protein modifications, post-translational changes, and protein-protein interactions. Integrating this proteomic data with genomic and transcriptomic information can offer a comprehensive view of cellular responses to stimuli or disease states. For instance, studies using isotopically labeled iodoacetamides have demonstrated their utility in profiling cysteine reactivity and quantifying protein modification percentages researchgate.netnih.govnih.govacs.org. IAA-D3 could similarly be employed to track the modification status of cysteines in a quantitative manner across different cellular conditions.

Hypothetical Data Table 2: IAA-D3 in Fluxomics and Proteogenomics

| Omics Approach | IAA-D3 Application | Key Measurement | Expected Outcome |

| Fluxomics | Tracer for metabolic pathway analysis | Deuterium enrichment in downstream metabolites | Quantification of metabolic flux rates, identification of pathway bottlenecks |

| Proteogenomics | Cysteine labeling for quantitative proteomics | Mass spectrometry-based labeling intensity | Mapping of protein modification sites, assessment of cysteine reactivity changes |

| Integrated | Linking metabolic flux to protein modification status | Correlating metabolite labeling with protein labeling | Understanding how metabolic state influences protein reactivity and function |

Advancements in High-Throughput Screening Methodologies Utilizing Isotopic Tracers

High-throughput screening (HTS) is fundamental to drug discovery and chemical biology. Isotopic tracers, including deuterium-labeled compounds, offer unique advantages for HTS due to their detectability and specificity, often via mass spectrometry rsc.org20visioneers15.comacs.orgnih.govembopress.org.

Mass Spectrometry-Based Screening: IAA-D3 can be incorporated into HTS assays where its unique mass signature can be used to identify compounds that modulate its interaction with specific targets or pathways. For example, in assays measuring enzyme inhibition or protein modification, the presence or absence of IAA-D3 labeling, or changes in its incorporation rate due to test compounds, can serve as a readout.

Isotope-Coded Assays: Future HTS methodologies could leverage IAA-D3 as part of an isotope-coded assay system. By using different isotopically labeled reagents (e.g., IAA-D3 vs. unlabeled IAA or IAA with different isotopes), researchers can simultaneously screen multiple conditions or compounds in a multiplexed manner, increasing efficiency and reducing experimental costs. For instance, isotopically labeled iodoacetamides have been developed for quantitative cysteine reactivity profiling researchgate.netnih.gov.

Screening for Metabolic Modulators: IAA-D3 could be used to screen for compounds that modulate specific metabolic pathways. By observing how test compounds alter the incorporation of IAA-D3 into key metabolic intermediates or proteins, researchers could identify novel modulators of cellular metabolism.

Hypothetical Data Table 3: IAA-D3 in High-Throughput Screening

| Screening Type | IAA-D3 Role | Detection Method | Hypothetical Output Metric |

| Enzyme Inhibition | Substrate/label for enzyme activity measurement | Mass Spectrometry (MS) | % Inhibition, IC50 values of candidate compounds |

| Cysteine Reactivity | Probe for thiol modification | LC-MS/MS | Hit rate, Potency of cysteine-reactive compounds |

| Metabolic Pathway Mod. | Tracer to monitor pathway flux perturbations | LC-MS/MS | Change in deuterium enrichment in target metabolites |

Applications in Systems Biology and Network Analysis for Cellular Processes

Systems biology aims to understand complex biological systems by integrating data from various levels, from genes to metabolites to proteins. IAA-D3 can play a crucial role in building these comprehensive models.

Metabolic Network Reconstruction: By tracing the metabolic fate of IAA-D3 and its incorporation into various cellular components, researchers can contribute to the reconstruction and validation of metabolic networks. This data can be integrated with other omics datasets (genomics, transcriptomics, proteomics) to create dynamic models of cellular metabolism.

Understanding Cellular Dynamics: IAA-D3 can be used to study the dynamic changes in protein modification and metabolic flux under different cellular conditions, such as stress, nutrient deprivation, or drug treatment. This temporal data is essential for understanding cellular decision-making and regulatory mechanisms within biological networks.

Pathway Perturbation Studies: As an inhibitor of glyceraldehyde-3-phosphate dehydrogenase and other enzymes acs.orgsmolecule.com, IAA-D3 can be used to deliberately perturb specific metabolic pathways. Tracking the systemic effects of such perturbations using IAA-D3 as a tracer can reveal compensatory mechanisms and regulatory feedback loops within cellular networks.

Hypothetical Data Table 4: IAA-D3 in Systems Biology and Network Analysis

| Systems Biology Goal | IAA-D3 Contribution | Data Type Generated | Network Insight Gained |

| Metabolic Network Modeling | Tracer for flux quantification | Deuterium incorporation patterns in metabolites | Quantitative flux maps, identification of key regulatory nodes |

| Cellular Response to Perturbation | Labeling of modified proteins and metabolites | Proteomic and metabolomic profiles | Understanding of signaling cascades, adaptive responses, and network resilience |

| Dynamic Pathway Analysis | Tracking metabolic flow and protein modification over time | Time-course isotope enrichment data | Identification of rate-limiting steps, temporal regulation of metabolic pathways |

Compound List

Iodoacetic acid-D3 (IAA-D3)

Iodoacetic acid (IAA)

Q & A

Q. How is iodoacetic acid-D³ synthesized, and what analytical methods confirm its isotopic purity?

Iodoacetic acid-D³ is synthesized via deuteration of iodoacetic acid using deuterium-enriched reagents. Key steps include:

- Reaction of sodium iodoacetate with deuterated solvents or deuterium exchange agents under controlled conditions .

- Isotopic purity (≥98 atom% D) is validated using nuclear magnetic resonance (¹H/²H NMR) and mass spectrometry (MS). For example, deuterium incorporation at the methyl group is confirmed by the absence of proton signals in NMR spectra .

Q. What validated analytical methods detect iodoacetic acid-D³ in biological matrices?

- GC-MS/MS : A method optimized for iodoacetic acid (non-deuterated) in biological samples uses derivatization (e.g., methylation) followed by multiple reaction monitoring (MRM). For deuterated analogs, adjustments include tracking m/z shifts (e.g., +3 Da) and isotopic dilution techniques .

- Polarography : Historical studies on non-deuterated iodoacetic acid employed polarographic analysis to measure reaction kinetics via reduction potentials (e.g., -0.45 V vs. SCE). This method can be adapted for deuterated analogs by calibrating current-voltage curves .

Q. How does deuteration affect the stability of iodoacetic acid-D³ under experimental conditions?

- Chemical stability : Deuterated compounds exhibit slower reaction kinetics due to the kinetic isotope effect (KIE). For example, reactions with thiols (e.g., cysteine) may require longer incubation times compared to non-deuterated iodoacetic acid .

- Storage : Recommended storage at -20°C in amber vials to prevent photodegradation and deuterium exchange, similar to protocols for non-deuterated analogs .

Advanced Research Questions

Q. How can iodoacetic acid-D³ resolve contradictions in protein alkylation studies?

- Mechanistic insights : Deuterated analogs help distinguish between nucleophilic substitution (SN2) and radical-mediated pathways. For instance, reduced reaction rates (due to KIE) in deuterated compounds can confirm SN2 dominance in cysteine carboxymethylation .

- Intermediate detection : Use in tandem with MS-based proteomics to track deuterium retention in protein adducts, avoiding artifacts from non-specific alkylation .

Q. What role does iodoacetic acid-D³ play in structural studies of ligand-binding domains (LBDs)?

- Covalent stabilization : Non-deuterated iodoacetic acid stabilizes PPARγ-LBD via covalent modification of cysteine residues. Deuterated analogs could reduce off-target effects in X-ray crystallography (2.45 Å resolution) by minimizing background alkylation .

- Isotopic labeling : Enables hydrogen/deuterium exchange mass spectrometry (HDX-MS) to study conformational changes in LBDs upon ligand binding .

Q. How does iodoacetic acid-D³ improve specificity in metabolic pathway inhibition studies?

- Glycolysis inhibition : Non-deuterated iodoacetic acid blocks glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating active-site cysteine. The deuterated form reduces cytotoxicity in mammalian cells (e.g., NIH3T3) while maintaining inhibitory efficacy, enabling longer-term metabolic profiling .

- Isotope tracing : Paired with ¹³C-glucose, it tracks deuterium retention in metabolic intermediates via LC-MS, distinguishing glycolysis-dependent pathways .

Q. What evidence supports the prioritization of iodoacetic acid-D³ in toxicological studies of disinfection byproducts (DBPs)?

- Cytotoxicity drivers : Iodoacetic acids (non-deuterated) are highly cytotoxic DBPs in chloraminated water (r = 0.80 correlation with toxicity). Deuterated analogs aid in distinguishing genotoxic effects (e.g., DNA alkylation) from oxidative stress mechanisms .

- Regulatory models : Used as internal standards in EPA-compliant assays (e.g., EPA 552.3) to quantify DBP levels while correcting for matrix effects .

Q. Can iodoacetic acid-D³ refine in vivo models of oxidative stress or degenerative diseases?

- Osteoarthritis models : Non-deuterated iodoacetic acid induces cartilage degradation in rats (10 mg/kg intra-articular injection). Deuterated forms may reduce systemic toxicity, enabling chronic dosing studies .

- Retinal degeneration : In feline models, deuterated analogs could mitigate off-target effects on ion channels (e.g., calcium-independent vascular contraction) while preserving photoreceptor apoptosis mechanisms .

Methodological Considerations

- Synthesis : Prioritize sodium iodoacetate deuteration over direct halogen exchange to minimize isotopic scrambling .

- Analytical validation : Include deuterated internal standards (e.g., iodoacetamide-d⁴) in LC-MS workflows to correct for ionization efficiency variations .

- Ethical use : Follow NIH guidelines for deuterated compound disposal, as iodinated analogs require halogen-specific waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.